molecular formula C20H24O B3314659 4-tert-Butyl-4'-n-propylbenzophenone CAS No. 951887-89-1

4-tert-Butyl-4'-n-propylbenzophenone

Cat. No.: B3314659
CAS No.: 951887-89-1
M. Wt: 280.4 g/mol
InChI Key: SOOSSKMXBRANIK-UHFFFAOYSA-N
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Description

4-tert-Butyl-4’-n-propylbenzophenone is an organic compound with the molecular formula C({20})H({24})O. It is a derivative of benzophenone, characterized by the presence of a tert-butyl group at the 4-position and a n-propyl group at the 4’-position on the benzophenone core. This compound is used in various chemical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butyl-4’-n-propylbenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses benzene derivatives and acyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride. The general steps are as follows:

    Preparation of the Acyl Chloride: The acyl chloride is prepared by reacting the corresponding carboxylic acid with thionyl chloride.

    Friedel-Crafts Acylation: The acyl chloride is then reacted with a benzene derivative (containing the tert-butyl and n-propyl groups) in the presence of aluminum chloride to form the desired benzophenone derivative.

Industrial Production Methods

In industrial settings, the production of 4-tert-Butyl-4’-n-propylbenzophenone follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Preparation of Reactants: Large quantities of the acyl chloride and benzene derivatives are prepared.

    Catalytic Reaction: The Friedel-Crafts acylation is carried out in large reactors with efficient mixing and temperature control to ensure high yield and purity.

    Purification: The crude product is purified using techniques such as recrystallization or distillation to obtain the final compound with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl-4’-n-propylbenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents on the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogen, nitro, or other functional groups on the benzene rings.

Scientific Research Applications

4-tert-Butyl-4’-n-propylbenzophenone is utilized in various scientific research fields:

    Chemistry: Used as a photoinitiator in polymerization reactions and as a building block in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a model compound in pharmacological studies.

    Industry: Employed in the production of specialty chemicals, coatings, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-tert-Butyl-4’-n-propylbenzophenone involves its interaction with molecular targets through its carbonyl group. The compound can act as a photosensitizer, absorbing light and transferring energy to other molecules, leading to various photochemical reactions. It can also interact with enzymes and proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Benzophenone: The parent compound without the tert-butyl and n-propyl groups.

    4-tert-Butylbenzophenone: Contains only the tert-butyl group.

    4-n-Propylbenzophenone: Contains only the n-propyl group.

Uniqueness

4-tert-Butyl-4’-n-propylbenzophenone is unique due to the presence of both tert-butyl and n-propyl groups, which impart distinct steric and electronic effects. These effects influence its reactivity, stability, and interactions with other molecules, making it valuable in specific applications where these properties are desired.

Properties

IUPAC Name

(4-tert-butylphenyl)-(4-propylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O/c1-5-6-15-7-9-16(10-8-15)19(21)17-11-13-18(14-12-17)20(2,3)4/h7-14H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOOSSKMXBRANIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401208451
Record name [4-(1,1-Dimethylethyl)phenyl](4-propylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401208451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951887-89-1
Record name [4-(1,1-Dimethylethyl)phenyl](4-propylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951887-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(1,1-Dimethylethyl)phenyl](4-propylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401208451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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